molecular formula C11H24O3Si B117849 Cyclopentyltriethoxysilane CAS No. 154733-91-2

Cyclopentyltriethoxysilane

Cat. No. B117849
CAS RN: 154733-91-2
M. Wt: 232.39 g/mol
InChI Key: MGGAITMRMJXXMT-UHFFFAOYSA-N
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Description

Cyclopentyltriethoxysilane is a chemical compound with the molecular formula C11H24O3Si . It is used in various laboratory and synthesis applications .


Molecular Structure Analysis

Cyclopentyltriethoxysilane has a molecular weight of 232.39 g/mol . It contains a total of 39 bonds, including 15 non-H bonds, 7 rotatable bonds, and 1 five-membered ring .


Physical And Chemical Properties Analysis

Cyclopentyltriethoxysilane has a boiling point of 218-219 °C and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.4240 .

Scientific Research Applications

Coatings

Cyclopentyltriethoxysilane is utilized in the development of coatings due to its ability to form cross-linked structures upon hydrolysis and condensation. These coatings are valuable for their durability and performance enhancement . They can be applied to a variety of surfaces to impart water repellency , corrosion resistance , and improved adhesion .

Adhesives

In the realm of adhesives , cyclopentyltriethoxysilane contributes to formulations that require high elasticity and tear strength . It is particularly significant in industries where bonded joints or waterproofing membranes are subjected to high dynamic loads , such as in automotive or construction applications .

Surface Modification

The compound is instrumental in surface modification techniques, where it is used to alter the surface properties of materials to achieve desired characteristics like hydrophobicity or hydrophilicity . This is crucial in creating specialized surfaces for various industrial and research applications.

Material Science

In material science , cyclopentyltriethoxysilane is a key player in the synthesis of composite materials and nanomaterials . Its reactivity allows for the creation of materials with tailored properties, which can be used in advanced applications such as aerospace , electronics , and biomedical devices .

Pharmaceuticals

Pharmaceutical research leverages cyclopentyltriethoxysilane in the solidification of liquid drugs and as an adsorbent in drug delivery systems . Its ability to create porous structures makes it suitable for controlled release formulations.

Electronics

In electronics , this silane is used in the synthesis of semiconducting polymers and organic electronic devices . It contributes to the development of organic field-effect transistors , photovoltaics , and electrochemical transistors , which are integral to flexible and wearable electronic devices .

Chemical Synthesis

Cyclopentyltriethoxysilane finds its use in chemical synthesis as a precursor or intermediate in the preparation of complex organic compounds. Its reactivity with various functional groups makes it a valuable building block in organic synthesis .

Polymer Chemistry

Lastly, in polymer chemistry , it is involved in thiol-ene ‘click’ reactions , which are essential for the preparation and modification of synthetic polymers. These reactions are pivotal for creating polymers with specific functions, such as hydrogels , dendrimers , and biocompatible materials .

Safety And Hazards

Cyclopentyltriethoxysilane is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

cyclopentyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAITMRMJXXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584419
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyltriethoxysilane

CAS RN

154733-91-2
Record name (Triethoxysilyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154733-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentane, (triethoxysilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

60 ml of dry t-butyl methyl ether and 14.0 gram (0.067 mole) of tetraethoxysilane were charged in a 250 ml flask equipped with a reflux condenser and a stirring apparatus in an atmosphere of nitrogen and the solution of cyclopentyl magnesium bromide prepared above under (a) was slowly added while keeping the internal temperature below 10° C. After completion of addition stirring was carried out at room temperature for 6 hours and at reflux temperature for 2 hours. To the resulting reaction mass 10-20 ml of saturated aqueous ammonium chloride solution was added drop wise to dissolve magnesium salt. The organic layer was separated from the aqueous layer, dried and evaporated to give crude cyclopentyltriethoxysilane. The crude was purified by fractional distillation under reduced pressure, yielding 12 gram of pure cyclopentyltriethoxysilane (76% of the theoretical maximum yield based on the amount of tetraethoxysilane).
Quantity
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( a )
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15 (± 5) mL
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[Compound]
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magnesium salt
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14 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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